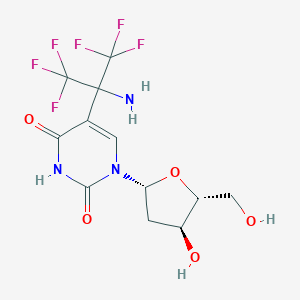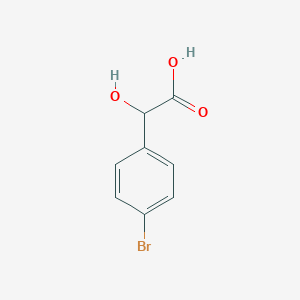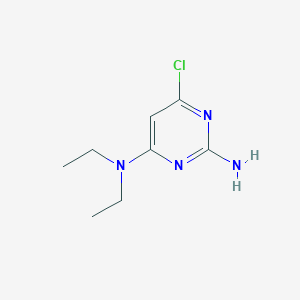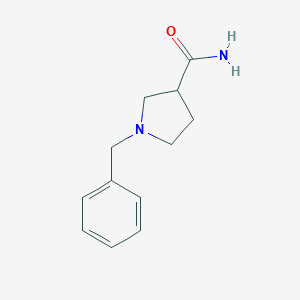
4-Chloro-2-(chloromethyl)pyridine hydrochloride
Overview
Description
4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound utilized in various syntheses due to its unique structural and chemical properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound similar in structure to benzene but with one methine group (=CH−) replaced by a nitrogen atom.
Synthesis Analysis
The synthesis of 4-Chloro-2-(chloromethyl)pyridine derivatives can involve several steps, including chlorination and substitution reactions. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including this compound, has been extensively studied. These compounds typically exhibit significant non-covalent interactions that affect their molecular conformation and reactivity. For instance, investigations into thioureas derived from pyridine demonstrate the influence of non-covalent interactions on their structure (Yu Zhang et al., 2018).
Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Chemical and Biological Properties : Pyridine derivatives, due to their structural diversity, play a crucial role in medicinal chemistry. They exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Complexation with metal ions, particularly Cu(II), enhances their pharmacological effects, demonstrating the potential of pyridine-based Cu(II) complexes as potent anticancer agents (Alshamrani, 2023).
Synthetic Applications : Pyridine and its derivatives serve as key intermediates in the synthesis of a wide array of compounds. They are particularly important in the development of drugs and agrochemicals, showcasing their versatility and indispensability in chemical synthesis (Guan et al., 2016).
Pyridine Derivatives in Chemosensing
- Pyridine derivatives are highly effective chemosensors due to their affinity for various ions and neutral species. Their significance extends beyond medicinal applications to analytical chemistry, where they are employed in the detection of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Pyridine Derivatives in Catalysis
- The design and development of hybrid catalysts for the synthesis of complex molecules, such as pyranopyrimidine scaffolds, underscore the utility of pyridine derivatives in catalysis. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of biologically and pharmacologically relevant compounds, highlighting the broad applicability of pyridine derivatives in facilitating diverse chemical reactions (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .
Mode of Action
As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .
Biochemical Pathways
Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .
Safety and Hazards
The compound is classified as dangerous and has several hazard statements including H314: Causes severe skin burns and eye damage, and H290: May be corrosive to metals . Precautionary measures include avoiding inhalation of dust/mist, not transferring to other containers, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, absorbing any spill to prevent material damage, and storing in a corrosion-resistant container with a resistant inner liner .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIIEIEMVWLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627848 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119396-04-2 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)





